

Vercirnon Sodium (CAS Number 886214-18-2): A Technical Whitepaper

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Compound of Interest

Compound Name: Vercirnon sodium

Cat. No.: B8118131

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Abstract

Vercirnon sodium, with the CAS number 886214-18-2, is a potent and selective small molecule antagonist of the C-C chemokine receptor type 9 (CCR9).[1][2] Developed for the treatment of inflammatory bowel disease (IBD), particularly Crohn's disease, Vercirnon operates through a unique intracellular allosteric antagonism mechanism.[3][4] This technical guide provides a comprehensive overview of **Vercirnon sodium**, including its chemical properties, mechanism of action, preclinical data, and clinical trial findings. Detailed experimental methodologies and quantitative data are presented to support further research and development in this area.

Introduction

Inflammatory bowel disease is a group of chronic inflammatory conditions of the gastrointestinal tract, with Crohn's disease and ulcerative colitis being the most common forms. A key pathological feature of IBD is the excessive recruitment of leukocytes to the intestinal mucosa. The chemokine receptor CCR9 is predominantly expressed on T cells that migrate to the digestive tract, making it a promising therapeutic target.[5] **Vercirnon sodium** was developed to specifically inhibit the interaction between CCR9 and its ligand, CCL25, thereby reducing the inflammatory cascade in the gut.[3]

Chemical and Physical Properties

Vercirnon sodium is the sodium salt of Vercirnon. Its chemical and physical properties are summarized in the table below.

Property	Value
CAS Number	886214-18-2[6]
Molecular Formula	C22H20ClN2NaO4S[7]
Molecular Weight	466.91 g/mol [7]
IUPAC Name	sodium;(4-tert-butylphenyl)sulfonyl-[4-chloro-2-(1-oxidopyridin-1-ium-4-carbonyl)phenyl]azanide
Synonyms	GSK1605786A, CCX282-B, Traficet-EN[2]

Mechanism of Action

Vercirnon sodium is a selective antagonist of the CCR9 receptor.[1][2] Unlike traditional antagonists that bind to the extracellular ligand-binding site, Vercirnon exhibits a novel mechanism of action by binding to an allosteric site on the intracellular side of the receptor.[4][8] This intracellular binding prevents the conformational changes necessary for G-protein coupling and subsequent downstream signaling, effectively blocking the cellular response to CCL25.[3][4]

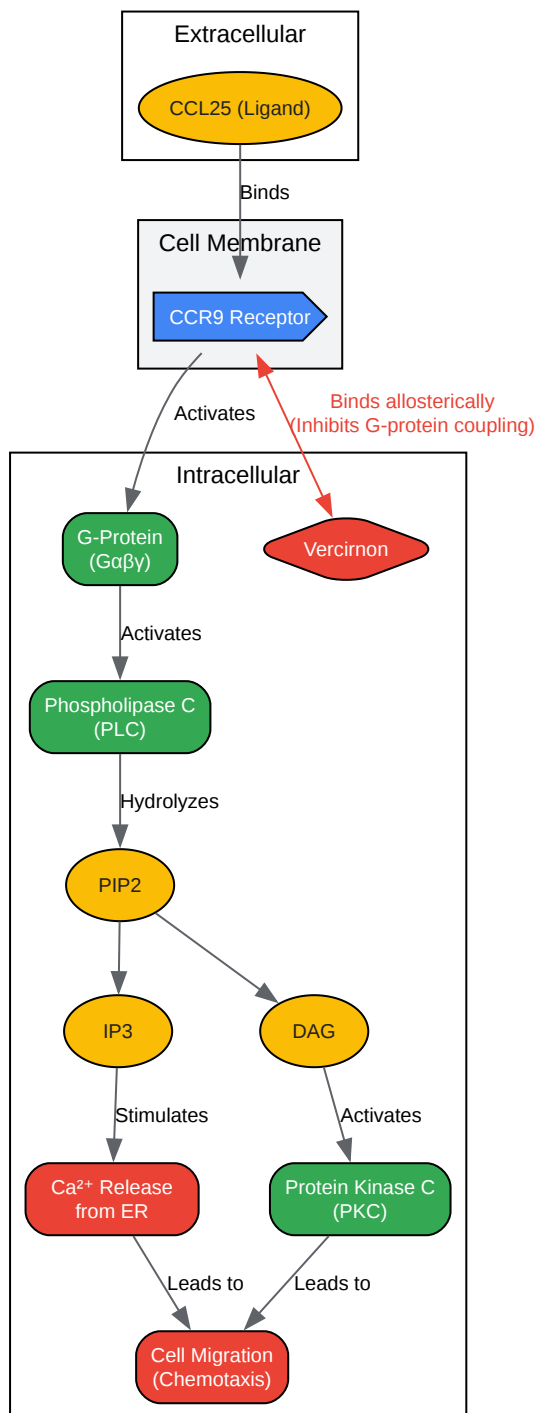
The binding of CCL25 to CCR9 normally triggers a cascade of intracellular events, including calcium mobilization and the activation of pathways leading to cell migration (chemotaxis).[1][2] Vercirnon's allosteric antagonism inhibits these critical signaling events, thereby preventing the migration of CCR9-expressing immune cells to the site of inflammation in the gut.[3]

Signaling Pathway

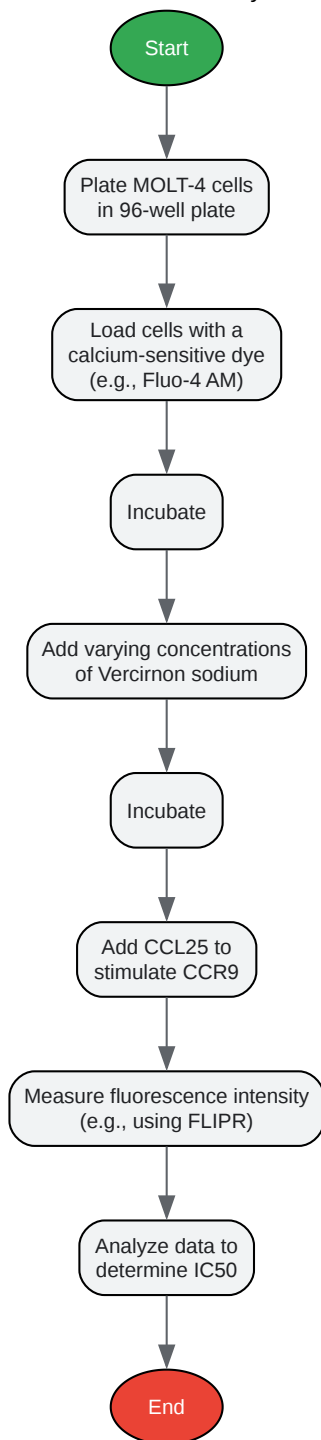
The binding of the chemokine CCL25 to its receptor CCR9, a G-protein coupled receptor (GPCR), initiates a signaling cascade that is crucial for the migration of immune cells to the small intestine. This process is central to the inflammatory response in diseases like Crohn's disease. Vercirnon, as a CCR9 antagonist, intervenes in this pathway.

The diagram below illustrates the CCR9 signaling pathway and the point of intervention by Vercirnon.

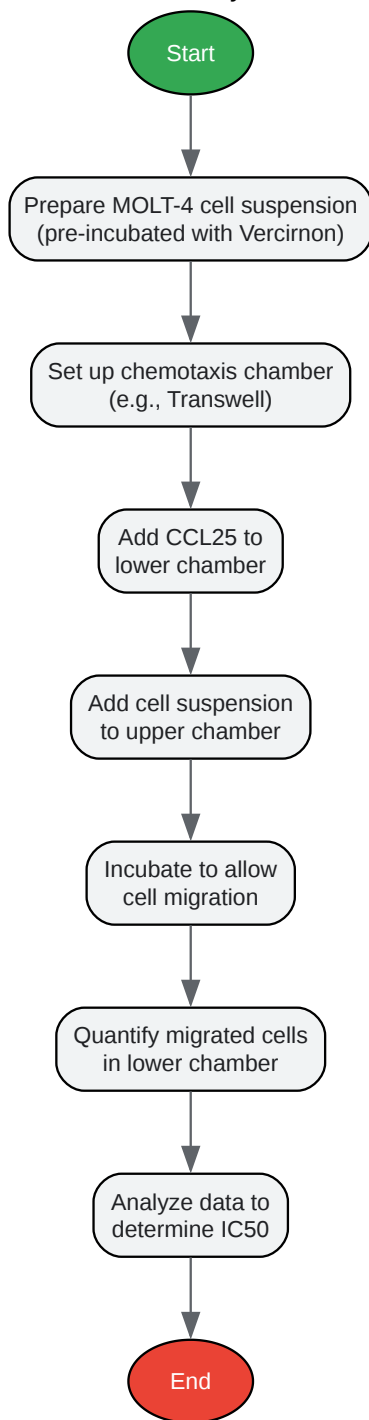
CCR9 Signaling Pathway and Vercirnon's Point of Intervention

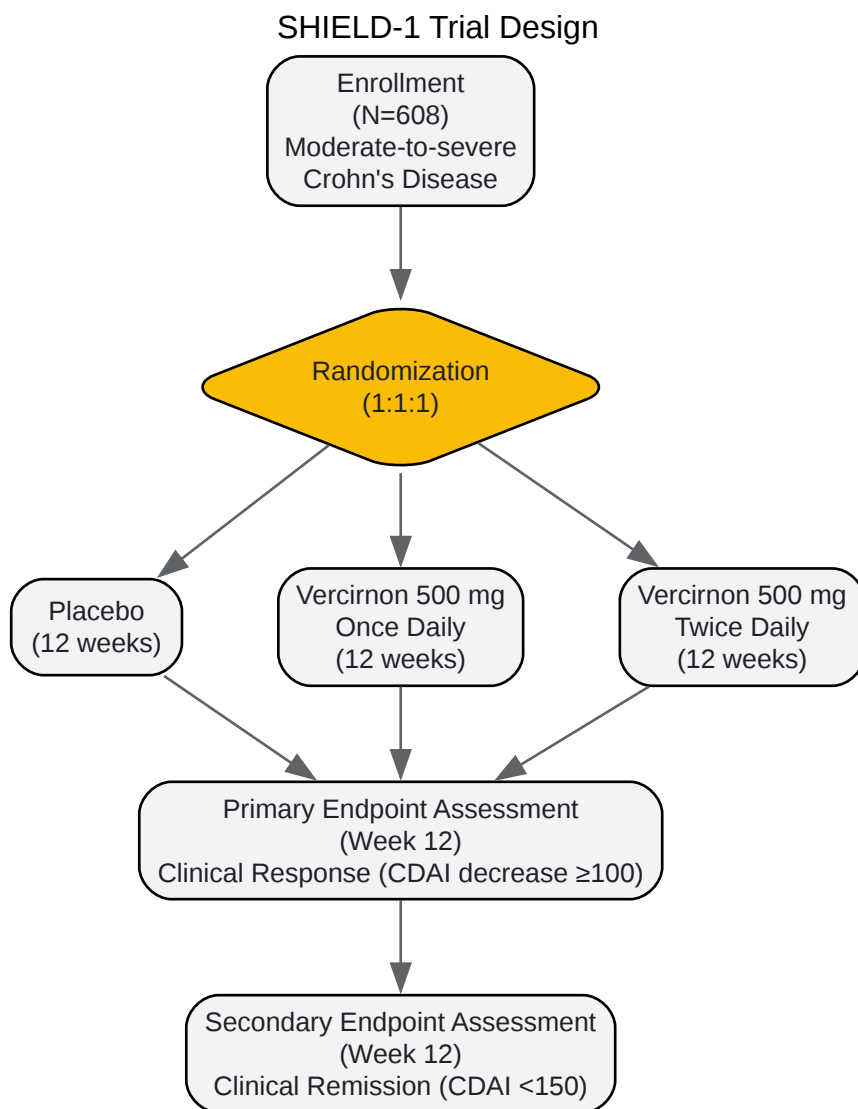


Calcium Mobilization Assay Workflow



Chemotaxis Assay Workflow





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